molecular formula C7H16N2O B105979 1,1,3-Triethylurea CAS No. 19006-59-8

1,1,3-Triethylurea

Cat. No. B105979
CAS RN: 19006-59-8
M. Wt: 144.21 g/mol
InChI Key: HJKYLTYAGGYRAZ-UHFFFAOYSA-N
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Description

1,1,3-Triethylurea is an organic compound with the molecular formula C7H16N2O. It has an average mass of 144.215 Da and a monoisotopic mass of 144.126266 Da .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 1,1,3-Triethylurea, similar compounds such as thiourea derivatives are synthesized by the reaction of various anilines with CS2 .


Molecular Structure Analysis

The systematic name for 1,1,3-Triethylurea is N,N,N’-triethylurea. The structure is represented by the SMILES notation: CCNC(=O)N(CC)CC .


Physical And Chemical Properties Analysis

1,1,3-Triethylurea has a density of 0.9±0.1 g/cm3, a boiling point of 275.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 51.3±3.0 kJ/mol and it has a flash point of 120.2±18.7 °C .

Scientific Research Applications

Biological Research

1,1,3-Triethylurea: is utilized in biological research for its potential role in protein denaturation studies. Its unique structure allows it to interact with protein molecules, providing insights into protein folding and stability .

Chemistry

In the field of chemistry, 1,1,3-Triethylurea serves as a precursor for the synthesis of complex organic compounds. Its reactivity is harnessed to create a variety of chemical structures that are useful in developing new materials and chemicals .

Medicine

1,1,3-Triethylurea: finds applications in medicinal chemistry where it is used as a building block for pharmaceutical compounds. Its derivatives are explored for therapeutic properties in drug discovery processes .

Materials Science

This compound is also significant in materials science, particularly in the development of novel polymeric materials. Its incorporation into polymers can alter physical properties such as flexibility, strength, and thermal stability .

Environmental Science

Environmental scientists use 1,1,3-Triethylurea to study its behavior and impact on ecosystems. It can be a model compound for understanding the fate and transport of similar organic molecules in the environment .

Industrial Processes

In industrial processes, 1,1,3-Triethylurea is investigated for its utility in green chemistry applications. It is a potential candidate for safer, more sustainable industrial practices due to its low toxicity and biodegradability .

Analytical Methods

Analytical chemists employ 1,1,3-Triethylurea in developing new analytical methods. It can be used as a standard or a reagent in various spectroscopic and chromatographic techniques to quantify or identify other substances .

Pharmaceuticals

Lastly, 1,1,3-Triethylurea is relevant in the pharmaceutical industry. It is used in the formulation of drugs, affecting their solubility and delivery mechanisms. Its role in enhancing drug stability and efficacy is of particular interest .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

1,1,3-triethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-8-7(10)9(5-2)6-3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKYLTYAGGYRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172470
Record name Urea, 1,1,3-triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Triethylurea

CAS RN

19006-59-8
Record name Urea, 1,1,3-triethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1,1,3-triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Mukaiyama, S Ozaki, T Hoshino - Bulletin of the Chemical Society of …, 1954 - journal.csj.jp
The rate constants of the thermal dissociation of 1,1-dimethyl, 1,3-diethyl, 1,3-diisopropyl, 1,1, 3-triethyl, 1, 3-dihexyl, 1,3-dibenzyl, 1, 1-diethyl-3-isopropyl and 1,3-di-t-butyl ureas in n-…
Number of citations: 12 www.journal.csj.jp
IC Kogon - Journal of the American Chemical Society, 1957 - ACS Publications
The near infrared absorption spectra of l-ethyl-3-phenylurea, 1-methyl-1, 3-diphenyiurea, 1, 1, 3-triethylurea, ethyl car-banilate, p-chlorophenyl and^-methoxyphenyl carbamate show a …
Number of citations: 22 pubs.acs.org
RK Elespuru, W Lijinsky - Food and cosmetics toxicology, 1973 - Elsevier
Many widely used agricultural chemicals are derivatives of alkylureas and alkylcarbamic acids. All compounds of these types react with nitrite in mildly acid conditions to form a …
Number of citations: 119 www.sciencedirect.com
早瀬善男, 中島一人, 小林忍, 高橋哲也 - Journal of Pesticide Science, 1982 - jlc.jst.go.jp
INTRODUCTION 3-(5-tert-Butylisoxazolyl)-1, 1-dimethylurea (Isouron) is a new herbicide introduced by our laboratories for the control of a wide range of grasses and broadleaf weeds. 1…
Number of citations: 1 jlc.jst.go.jp
I Kogon - The Journal of Organic Chemistry, 1958 - ACS Publications
Ethyl , -DiphenyIalIophanate Page 1 1594 NOTES vol. 23 Chemistry of Aryl Isocyanates: Rate of Decomposition of Some Arylalkyl Biurets and Ethyl , -DiphenyIalIophanate I. C. Kogon …
Number of citations: 26 pubs.acs.org
GL Kilgour, SP Felton… - Journal of the American …, 1957 - ACS Publications
Paper Chromatography of Flavins and Flavin Nucleotides1,2 Page 1 Vol. G. L. Kilgour, S. P. Felton and F. M, Huennekens Table II I II R—N—CON(R')C—R" No. R R' R" Concn.® moles/…
Number of citations: 76 pubs.acs.org
早瀬善男, 中島一人, 小林忍… - Journal of Pesticide …, 1982 - jstage.jst.go.jp
イソウロンおよびその分解物 3 種のガスクロマトグラフィーによる同時定量の前処理として, t-BuOK/DMSO および EtI によるエチル化を検討した. 溶媒としてベンゼンを加え, 反応時の温度を調節する…
Number of citations: 4 www.jstage.jst.go.jp

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